molecular formula C9H9BrClNO B170447 5-bromo-2-chloro-N-ethylbenzamide CAS No. 150079-92-8

5-bromo-2-chloro-N-ethylbenzamide

Cat. No.: B170447
CAS No.: 150079-92-8
M. Wt: 262.53 g/mol
InChI Key: HQSZTPWXSDKGAC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-bromo-2-chloro-N-ethylbenzamide typically involves the bromination of 2-chlorobenzonitrile followed by hydrolysis and esterification reactions. Here is a general synthetic route:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. For example, its derivatives targeting CCR5 act by inhibiting the CCR5 receptor, which is crucial for HIV entry into cells. The exact molecular pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

5-bromo-2-chloro-N-ethylbenzamide can be compared with similar compounds such as Ethyl 5-bromo-2-chlorobenzoate. Both compounds share similar structural features but differ in their functional groups and specific applications . Ethyl 5-bromo-2-chlorobenzoate, for instance, is used in the synthesis of other chemical intermediates .

Similar compounds include:

This compound stands out due to its versatility and wide range of applications in scientific research.

Properties

IUPAC Name

5-bromo-2-chloro-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSZTPWXSDKGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359598
Record name ETHYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150079-92-8
Record name ETHYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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